2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a piperidine ring and a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of a piperidine derivative with a pyrazole precursor, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate purification steps like recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine derivatives.
Pyrazolo[1,5-a]pyrazine Derivatives: Compounds with similar core structures but different substituents
Uniqueness
2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its unique combination of piperidine and pyrazolo[1,5-a]pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H20N4/c1-10-8-12-9-15(6-7-16(12)14-10)11-2-4-13-5-3-11/h8,11,13H,2-7,9H2,1H3 |
InChI Key |
IFINVQYKPZOSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCN(CC2=C1)C3CCNCC3 |
Origin of Product |
United States |
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